molecular formula C8H14F3NO B2985479 4-(3,3,3-Trifluoropropoxy)piperidine CAS No. 1343727-11-6

4-(3,3,3-Trifluoropropoxy)piperidine

Cat. No.: B2985479
CAS No.: 1343727-11-6
M. Wt: 197.201
InChI Key: NDXWNMUUIZABOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(3,3,3-Trifluoropropoxy)piperidine typically involves the reaction of piperidine with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is carried out in an appropriate solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as distillation or chromatography .

Chemical Reactions Analysis

4-(3,3,3-Trifluoropropoxy)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,3,3-Trifluoropropoxy)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoropropoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various signaling pathways, leading to the desired biological effects .

Properties

IUPAC Name

4-(3,3,3-trifluoropropoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO/c9-8(10,11)3-6-13-7-1-4-12-5-2-7/h7,12H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXWNMUUIZABOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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